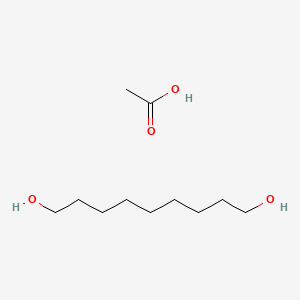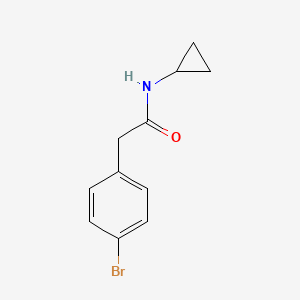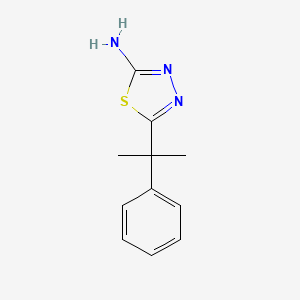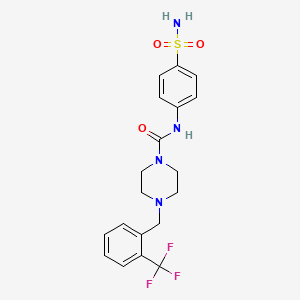
1-(4-Aminosulfonyl-anilinoformyl)-4-(2-trifluoromethylbenzyl)-piperazine
Übersicht
Beschreibung
1-(4-Aminosulfonyl-anilinoformyl)-4-(2-trifluoromethylbenzyl)-piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as TASP0410457 and has a molecular weight of 457.56 g/mol.
Wirkmechanismus
The mechanism of action of 1-(4-Aminosulfonyl-anilinoformyl)-4-(2-trifluoromethylbenzyl)-piperazine involves the inhibition of the Akt/mTOR signaling pathway. This pathway is known to play a crucial role in cancer cell survival and proliferation. By inhibiting this pathway, 1-(4-Aminosulfonyl-anilinoformyl)-4-(2-trifluoromethylbenzyl)-piperazine induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 1-(4-Aminosulfonyl-anilinoformyl)-4-(2-trifluoromethylbenzyl)-piperazine has also been found to exhibit anti-inflammatory and antioxidant effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(4-Aminosulfonyl-anilinoformyl)-4-(2-trifluoromethylbenzyl)-piperazine is its high potency against cancer cells. However, its low solubility in aqueous solutions can pose a challenge in its use for in vivo studies. Additionally, the compound has not been extensively studied in animal models, and its toxicity profile is not well understood.
Zukünftige Richtungen
There are several future directions for the research on 1-(4-Aminosulfonyl-anilinoformyl)-4-(2-trifluoromethylbenzyl)-piperazine. One area of interest is the development of more soluble analogs of the compound for in vivo studies. Additionally, further studies are needed to understand the toxicity profile of the compound and its potential for clinical use. Finally, the use of 1-(4-Aminosulfonyl-anilinoformyl)-4-(2-trifluoromethylbenzyl)-piperazine in combination with other anticancer drugs should be explored to enhance its efficacy.
Wissenschaftliche Forschungsanwendungen
1-(4-Aminosulfonyl-anilinoformyl)-4-(2-trifluoromethylbenzyl)-piperazine has been extensively studied for its potential application in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, it has been found to enhance the efficacy of chemotherapy drugs such as doxorubicin and cisplatin.
Eigenschaften
IUPAC Name |
N-(4-sulfamoylphenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O3S/c20-19(21,22)17-4-2-1-3-14(17)13-25-9-11-26(12-10-25)18(27)24-15-5-7-16(8-6-15)30(23,28)29/h1-8H,9-13H2,(H,24,27)(H2,23,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPAKCAUICXIMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminosulfonyl-anilinoformyl)-4-(2-trifluoromethylbenzyl)-piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



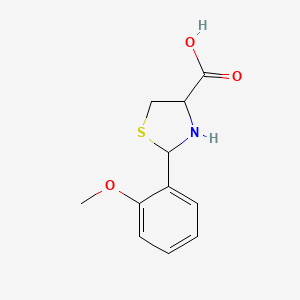

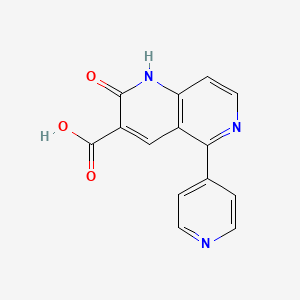
![Benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]-](/img/structure/B3204209.png)
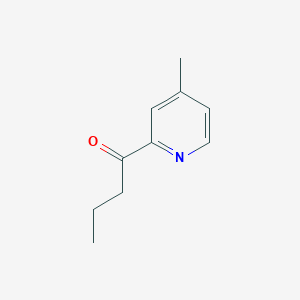

![benzyl (5R)-5-methyl-4-[5-methyl-2-(triazol-2-yl)benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B3204224.png)
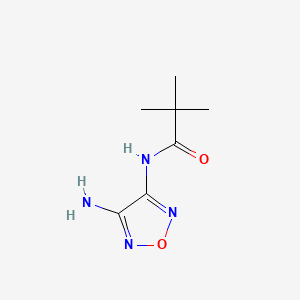
![(1S,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B3204233.png)

